n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide
Description
Contextualization within Fluorinated Nitroaromatic Compound Research
Fluorinated nitroaromatic compounds are a cornerstone of contemporary chemical research, largely due to the profound effects that fluorine and nitro groups impart on molecular properties. The introduction of fluorine atoms into an aromatic ring can dramatically alter its electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov These modifications are highly sought after in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the reactivity of the aromatic ring. mdpi.com
The nitro group, also a powerful electron-withdrawing group, further modulates the electronic properties of the aromatic system and serves as a versatile synthetic handle for a variety of chemical transformations. The combination of multiple fluorine atoms and a nitro group on a phenyl ring, as seen in N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, creates a highly electron-deficient aromatic system. This electronic profile is of great interest for applications in materials science, such as in the development of nonlinear optical materials and energetic compounds. In medicinal chemistry, such compounds are explored for their potential as enzyme inhibitors or as intermediates in the synthesis of more complex bioactive molecules.
Significance in Contemporary Organic Synthesis Paradigms
The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a central theme in modern organic synthesis. The preparation of molecules like this compound presents a synthetic challenge that drives the development of new and refined synthetic methodologies.
A plausible and commonly employed synthetic strategy for this class of compounds involves a multi-step sequence. One such approach could begin with the reduction of a readily available starting material like 3,4,5-trifluoronitrobenzene to yield 3,4,5-trifluoroaniline. google.com This aniline (B41778) could then be acetylated to protect the amino group, forming N-(3,4,5-trifluorophenyl)acetamide. Subsequent nitration of this intermediate would be expected to yield the desired N-(3,4,5-trifluoro-2-nitrophenyl)acetamide, with the position of the incoming nitro group being directed by the existing substituents.
Alternatively, a route starting with a trifluoroaniline that is subsequently nitrated and then acetylated could also be envisioned. The choice of synthetic route would depend on the availability of starting materials and the desired regioselectivity of the nitration step. The development of efficient and selective methods for the synthesis of such highly functionalized aromatic compounds is a significant area of research, with implications for the production of a wide range of chemical entities.
Role in the Development of Functional Chemical Entities
The unique structural and electronic features of this compound and its isomers make them valuable building blocks in the creation of functional chemical entities. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.
Furthermore, the acetamide (B32628) group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to proteins and other biological macromolecules. The nitro group can be reduced to an amine, which can then be further functionalized, opening up a vast chemical space for the synthesis of diverse compound libraries for drug discovery and other applications. The inherent reactivity and functional group compatibility of this compound and its analogues position them as key intermediates in the synthesis of advanced materials and biologically active compounds.
Interactive Data Tables
Table 1: Physicochemical Properties of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide
| Property | Value |
| CAS Number | 1357942-94-9 |
| Molecular Formula | C₈H₅F₃N₂O₃ |
| SMILES | CC(=O)Nc1cc(F)c(c(c1N+[O-])F)F |
Table 2: Related Fluorinated Nitroaromatic Compounds
| Compound Name | CAS Number |
| N-(2,3,4-Trifluoro-6-nitrophenyl)acetamide | 290313-50-7 |
| N-(p-Nitrophenyl)-2,2,2-trifluoroacetamide | 404-27-3 |
| N-(2-fluoro-6-nitrophenyl)acetamide | 342-52-9 |
| N-(2-Fluoro-4-nitrophenyl)acetamide | 348-19-6 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3,4,6-trifluoro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c1-3(14)12-7-5(10)2-4(9)6(11)8(7)13(15)16/h2H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJSFXVPIMWHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1F)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284590 | |
| Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388-11-4 | |
| Record name | 388-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 3,4,6 Trifluoro 2 Nitrophenyl Acetamide
Established Synthetic Pathways to Acetamide (B32628) Derivatives
The formation of the amide bond in acetamide derivatives is a cornerstone of organic synthesis. Traditional methods, including nucleophilic substitution, condensation reactions, and alkylation approaches, provide robust and well-documented pathways to N-aryl acetamides.
Nucleophilic Substitution Reactions in Amide Formation
Nucleophilic acyl substitution is a fundamental reaction for the formation of amides. This process typically involves the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. For the synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, the logical precursor would be 3,4,6-trifluoro-2-nitroaniline.
The reaction proceeds via the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group. A common acetylating agent is acetic anhydride, often used in the presence of a catalyst or a base to facilitate the reaction. For instance, the synthesis of the related compound, N-(2,5-difluoro-4-nitrophenyl)acetamide, involves the reaction of 2,5-difluoro-4-nitroaniline with acetic anhydride. prepchem.com In this procedure, the reaction is initially heated at reflux in methylene chloride with a catalytic amount of dimethylaminopyridine, and subsequently treated with acetic anhydride and concentrated sulfuric acid. prepchem.com
A general representation of this nucleophilic acyl substitution is as follows:
Figure 1: General scheme of nucleophilic acyl substitution for the formation of an N-aryl acetamide.Key parameters influencing the success of this reaction include the nature of the solvent, the reaction temperature, and the choice of catalyst.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Reference |
| 2,5-difluoro-4-nitroaniline | Acetic anhydride | Dimethylaminopyridine, H₂SO₄ | Methylene chloride | Reflux, then room temp. | N-(2,5-difluoro-4-nitrophenyl)acetamide | prepchem.com |
| p-nitroaniline | Chloroacetic agent | - | - | - | 2-chloro-N-p-nitrophenylacetamide | google.com |
Condensation Methodologies for Acetanilide Synthesis
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also employed for acetanilide synthesis. The direct reaction of a carboxylic acid (acetic acid) with an amine (3,4,6-trifluoro-2-nitroaniline) to form an amide is a type of condensation reaction. However, this direct approach often requires high temperatures and is less common in laboratory settings for the synthesis of complex molecules due to potential side reactions.
A more prevalent condensation approach involves the use of coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Reagents like dicyclohexylcarbodiimide (DCC) can be used to facilitate this transformation. The addition of acetic anhydride to a reaction mixture can also serve as a dehydrating agent to drive the condensation forward.
Alkylation Approaches in Nitrogen-Containing Compound Synthesis
While not a direct method for the synthesis of this compound from the corresponding aniline (B41778), alkylation reactions are fundamental in the synthesis of more complex nitrogen-containing compounds. N-alkylation of amides can be used to introduce substituents on the nitrogen atom. For instance, a primary amide can be deprotonated with a strong base to form an amidate ion, which can then act as a nucleophile to attack an alkyl halide.
In the context of synthesizing precursors, alkylation of nitroaromatic compounds can be a key step. For example, the synthesis of N-methyl-N-(4-nitrophenyl)acetamide involves the methylation of N-(4-nitrophenyl)acetamide. rsc.org This highlights the utility of alkylation in modifying a pre-formed acetanilide structure.
Advanced and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Catalytic strategies and one-pot procedures are at the forefront of these efforts, aiming to reduce waste, energy consumption, and the use of hazardous reagents.
Catalytic Strategies for Amide Bond Formation
Catalytic methods for amide bond formation are highly desirable as they avoid the use of stoichiometric activating agents, which generate significant waste. catalyticamidation.info Various catalysts have been developed for the direct amidation of carboxylic acids with amines. These include boric acid derivatives and transition metal complexes. mdpi.com
These catalytic reactions often operate under milder conditions than traditional methods and can exhibit high functional group tolerance. The general mechanism involves the activation of the carboxylic acid by the catalyst, followed by nucleophilic attack of the amine. While specific applications to highly fluorinated and nitrated anilines are not extensively documented, the principles of catalytic amidation represent a promising green alternative for the synthesis of this compound.
| Catalyst Type | Reactants | Advantages | Reference |
| Boronic Acids | Carboxylic Acid, Amine | Milder conditions, reduced waste | mdpi.com |
| Titanium Tetrafluoride | Carboxylic Acid, Amine | Effective for aromatic and aliphatic acids | researchgate.net |
One-Pot Synthetic Procedures for Nitro Compound Derivatization
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. A particularly relevant one-pot procedure for the synthesis of acetanilides is the reductive acetylation of nitroarenes. iosrjournals.org
This method involves the reduction of the nitro group to an amine, which is then acetylated in situ. This approach is highly efficient as it bypasses the need to isolate the often sensitive and unstable amino intermediates. iosrjournals.org Various reducing agents can be employed, such as sodium borohydride with a palladium-on-carbon catalyst or iron in acetic acid. The subsequent addition of an acetylating agent like acetic anhydride to the reaction mixture yields the desired acetanilide. This one-pot strategy could be a highly effective route for the synthesis of this compound from 1,2,4-trifluoro-3,5-dinitrobenzene or a related precursor.
An efficient one-pot reductive acetylation of aromatic nitro compounds has been developed using sodium borohydride and a catalytic amount of Pd-C in an aqueous/alcoholic medium, followed by the addition of acetic anhydride. iosrjournals.org
| Starting Material | Reagents | Key Transformation | Advantages | Reference |
| Aromatic Nitro Compound | NaBH₄, Pd-C, Acetic Anhydride | Nitro reduction and in situ acetylation | High efficiency, avoids isolation of amine intermediate | iosrjournals.org |
| Nitroarene | Iron, Carboxylic Acid | Reductive N-acylation | Simple and inexpensive reagents |
Solvent-Free and Environmentally Benign Synthetic Protocols
The pursuit of green chemistry has led to the development of synthetic protocols that minimize waste and avoid hazardous materials. ijirset.com For the synthesis of acetanilides, including this compound, these principles are applied to reduce environmental impact. sphinxsai.com
One key approach is the move towards solvent-free reactions, often facilitated by microwave irradiation. researchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically shorten reaction times and increase product yields compared to conventional heating methods. clockss.orgnih.gov This technique is particularly advantageous in the synthesis of heterocyclic compounds and derivatives, offering an efficient and eco-friendly alternative. researchgate.net
Another cornerstone of green synthesis is the replacement of hazardous reagents. In traditional acetanilide synthesis, the use of acetic anhydride or acetyl chloride is common. ijtsrd.com However, these substances are corrosive and generate acidic byproducts. ijirset.comijtsrd.com Environmentally benign alternatives include using glacial acetic acid in the presence of a catalyst, such as zinc dust or magnesium sulfate heptahydrate. sphinxsai.comijtsrd.com Zinc dust serves to prevent oxidation during the reaction, while magnesium sulfate acts as a mild, inexpensive, and eco-friendly Lewis acid catalyst, enhancing the electrophilicity of the acetic acid's carbonyl group. sphinxsai.comijtsrd.com These methods align with the principles of atom economy by minimizing the formation of byproducts. ijirset.comsphinxsai.com
Table 1: Comparison of Conventional vs. Green Acetylation Methods
| Feature | Conventional Method | Green Chemistry Method |
|---|---|---|
| Acetylation Agent | Acetic Anhydride, Acetyl Chloride | Glacial Acetic Acid |
| Catalyst/Medium | Glacial Acetic Acid, Pyridine | Zinc Dust, Magnesium Sulfate |
| Energy Source | Conventional Heating | Microwave Irradiation |
| Byproducts | Acetic acid, HCl | Minimal to none |
| Environmental Impact | Use of hazardous reagents, waste generation | Reduced use of hazardous materials, improved atom economy ijirset.comsphinxsai.com |
Precursor Chemistry and Strategic Derivatization
The synthesis of this compound is fundamentally reliant on the strategic preparation and modification of highly functionalized aromatic precursors.
Utilization of Fluorinated Nitrobenzene Precursors
The foundational starting materials for synthesizing this compound are typically fluorinated nitrobenzene derivatives. A logical precursor is 3,4,6-Trifluoro-2-nitroaniline. This intermediate already contains the required trifluoro-substituted and nitrated aromatic ring. The synthesis would then proceed via the acetylation of the aniline's amino group.
Alternatively, a synthesis could commence with a more heavily fluorinated precursor, such as 1,2,4,5-tetrafluoronitrobenzene. In this strategy, a selective nucleophilic aromatic substitution (S-N-Ar) reaction would be required to replace one of the fluorine atoms with an amino or acetamido group. The high degree of activation provided by the nitro group and the multiple fluorine atoms facilitates such substitutions. Another potential starting point is 2,4,6-trifluoronitrobenzene, which can be reduced to the corresponding aniline and then further functionalized. ossila.com The specific precursor chosen dictates the subsequent synthetic steps necessary to install the acetamide moiety correctly.
Selective Fluorination Techniques for Aromatic Systems
The introduction of fluorine atoms onto an aromatic ring is a critical step in generating the necessary precursors. Due to the unique properties fluorine imparts on molecules, numerous methods for fluorination have been developed. sigmaaldrich.com
Electrophilic Fluorination: This is a dominant strategy in modern organofluorine chemistry. wikipedia.org It involves the reaction of a carbon-centered nucleophile (such as an electron-rich aromatic ring) with an electrophilic fluorine source. sigmaaldrich.com While elemental fluorine is highly reactive and hazardous, modern reagents containing a nitrogen-fluorine (N-F) bond have become the standard due to their stability, safety, and selectivity. wikipedia.org
Prominent N-F reagents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgmdpi.com Selectfluor® is a user-friendly and powerful electrophilic fluorinating agent capable of fluorinating electron-rich aromatic compounds under mild conditions. researchgate.netref.ac.uk The reactivity of these agents stems from the electron-withdrawing groups attached to the nitrogen, which creates a partial positive charge on the fluorine atom, making it susceptible to nucleophilic attack. wikipedia.org
Table 2: Common Electrophilic Fluorinating Agents
| Reagent Name | Acronym | Characteristics |
|---|---|---|
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic, highly reactive, stable, and safe to handle researchgate.netref.ac.uk |
| N-Fluorobenzenesulfonimide | NFSI | Neutral, effective, and commonly used N-fluorosulfonimide wikipedia.org |
Nucleophilic Fluorination: Older, more traditional methods for aromatic fluorination include nucleophilic substitution pathways. The Balz-Schiemann reaction, for example, involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride (B91410). dovepress.com The Halogen Exchange (Halex) process is another method, typically used in industrial settings, where chloro- or bromo-aromatics are converted to fluoro-aromatics using a fluoride salt like KF at high temperatures. dovepress.com
Introduction of the Acetamide Moiety to Anilines
The final key transformation in the synthesis of this compound is the formation of the amide bond by acetylating the precursor aniline (3,4,6-Trifluoro-2-nitroaniline). This is a classic nucleophilic acyl substitution reaction.
The reactivity of the aniline in this step is significantly influenced by the substituents on the aromatic ring. The presence of multiple electron-withdrawing groups, such as the three fluorine atoms and the nitro group, decreases the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions compared to the acetylation of simple aniline. researchgate.net
Several standard procedures exist for this transformation:
Using Acetic Anhydride: The aniline can be treated with acetic anhydride. researchgate.net This reaction is often carried out in the presence of glacial acetic acid or with a base like pyridine or triethylamine to neutralize the acetic acid byproduct. researchgate.netarabjchem.orgmdpi.com For instance, N-(4-Methoxy-2-nitrophenyl)acetamide is synthesized by reacting 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid. nih.gov
Using Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent than acetic anhydride. researchgate.net The reaction is typically performed in an inert solvent with a base (e.g., triethylamine) to scavenge the HCl that is formed. nih.gov
Schotten-Baumann Reaction: This method involves the reaction of an amine with an acid chloride in the presence of an aqueous base, which serves to neutralize the generated HCl. ijirset.com
The choice of method depends on the substrate's reactivity, desired yield, and the scale of the synthesis.
Reaction Mechanisms and Intramolecular/intermolecular Pathways of N 3,4,6 Trifluoro 2 Nitrophenyl Acetamide
Mechanistic Investigations of Nitro Group Transformations
The nitro group attached to the fluorinated benzene (B151609) ring is a key site of reactivity, susceptible to a variety of transformations, most notably reduction.
Reductive Functionalization Mechanisms of Aromatic Nitro Compounds
The process is not a single-step event but rather a sequence of transformations involving several intermediates. patsnap.com With strong reducing agents in an acidic medium, these intermediates may only have a transient existence. patsnap.com The nature of the substituents on the aromatic ring can also influence the rate and outcome of the reduction.
| Reduction Stage | Key Transformation | Electron Change |
| Nitro to Nitroso | R-NO₂ → R-N=O | 2e⁻ |
| Nitroso to Hydroxylamine (B1172632) | R-N=O → R-NHOH | 2e⁻ |
| Hydroxylamine to Amine | R-NHOH → R-NH₂ | 2e⁻ |
Role of Transient Intermediate Species (e.g., Nitroso Intermediates) in Reductions
During the reduction of an aromatic nitro group, several transient species are formed. The initial two-electron reduction of the nitro group leads to the formation of a nitroso intermediate (-N=O). patsnap.comthermofisher.com This species is then further reduced to a hydroxylamine (-NHOH), which is subsequently reduced to the final amine product (-NH₂). thermofisher.com
The nitroso intermediate is often difficult to detect because its reduction to the hydroxylamino intermediate occurs at a much faster rate than the initial reduction of the nitro group. masterorganicchemistry.com Mechanistic studies, including techniques like kinetics, electron paramagnetic resonance (EPR), and mass spectrometry, have provided evidence for the presence of these transient species. flvc.orgwikipedia.org The stability and reactivity of these intermediates can be influenced by the reaction conditions, such as pH. patsnap.com For instance, under alkaline conditions, bimolecular reduction products can form from reactions between nitroso compounds and hydroxylamines. patsnap.com
Catalytic Cycles and Key Intermediate Generation in Transformations
Catalytic systems are frequently employed to facilitate the reduction of aromatic nitro compounds under milder conditions. These systems often involve a catalytic cycle where the catalyst is regenerated after each turnover. A common strategy involves the use of transition metal catalysts, such as those based on iron. flvc.orgwikipedia.orgderpharmachemica.com
In one such example, an iron(salen) complex catalyzes the reduction of nitro compounds. flvc.orgwikipedia.orgderpharmachemica.com The proposed catalytic cycle involves the generation of a highly reactive iron hydride species as a key intermediate. flvc.orgwikipedia.orgderpharmachemica.com This iron hydride is responsible for the partial reduction of the nitro group to the nitroso intermediate. flvc.orgwikipedia.org The catalyst is then regenerated, allowing the cycle to continue. The choice of reducing agent, such as pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (H₃SiPh), can influence the reactivity and chemoselectivity of the catalytic system. flvc.orgwikipedia.org
Reactivity Profiles of the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH₃) in N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide also possesses distinct reactivity, primarily centered around the amide bond and the nitrogen atom.
Hydrolysis and Formation Mechanisms of the Amide Bond
The amide bond in the acetamide moiety can be cleaved through hydrolysis under both acidic and basic conditions, typically requiring heat. rsc.org
Acid-Catalyzed Hydrolysis : In the presence of a dilute acid, such as hydrochloric acid, the carbonyl oxygen of the acetamide is protonated. patsnap.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. patsnap.com The subsequent steps involve the formation of a tetrahedral intermediate and the eventual cleavage of the carbon-nitrogen bond, yielding acetic acid and the corresponding ammonium (B1175870) ion. rsc.org
Base-Promoted Hydrolysis : Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide to form a tetrahedral intermediate. patsnap.com The elimination of the amide anion is followed by a rapid deprotonation of the resulting carboxylic acid by the strongly basic amide anion, driving the reaction to completion and forming a carboxylate salt and ammonia (B1221849) or a primary amine. patsnap.com
The formation of the amide bond, conversely, can be achieved through the reaction of an amine with an acyl chloride. masterorganicchemistry.com This reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. masterorganicchemistry.com This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. masterorganicchemistry.com
| Condition | Catalyst/Reagent | Products of Acetamide Hydrolysis |
| Acidic | Dilute Acid (e.g., HCl) | Acetic Acid and Ammonium Salt |
| Basic | Dilute Base (e.g., NaOH) | Carboxylate Salt and Amine/Ammonia |
Derivatization Reactions at the Acetamide Nitrogen Center
The nitrogen atom of the acetamide group can undergo various derivatization reactions, including N-alkylation and N-acylation.
N-Alkylation : The N-alkylation of amides can be achieved using alkylating agents such as alcohols or alkenes under acidic conditions, particularly if the reaction can proceed through a stabilized carbenium ion intermediate. flvc.org The amide nitrogen acts as a nucleophile, attacking the electrophilic alkylating agent. derpharmachemica.com Alternatively, under basic conditions, the amide can be deprotonated to form a more nucleophilic amide anion, which can then react with an alkyl halide. derpharmachemica.com
N-Acylation : N-acylation involves the introduction of an acyl group onto the nitrogen atom. This can be accomplished using acylating agents like esters in the presence of a catalyst such as acetic acid. rsc.org
Influence of Aromatic Fluorine Substituents on Reaction Dynamics
The three fluorine atoms on the phenyl ring of this compound are critical in determining the molecule's reactivity. Their strong electronegativity and specific placement, alongside a nitro group, create a unique electronic environment that governs the dynamics of its chemical transformations.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly electron-deficient aromatic rings. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which disrupts the aromaticity. wikipedia.org
For this compound, the aromatic ring is exceptionally activated for SNAr processes due to the cumulative electron-withdrawing effects of three fluorine atoms and a nitro group. wikipedia.orgmasterorganicchemistry.com These substituents render the aromatic carbon atoms electrophilic and susceptible to attack by nucleophiles.
A key aspect of SNAr on polyfluoroaromatic compounds is the role of fluorine as a leaving group. Contrary to its poor leaving group ability in aliphatic SN2 reactions, fluoride (B91410) is an excellent leaving group in SNAr reactions. wikipedia.org This phenomenon, often termed the "element effect," is attributed to fluorine's intense inductive electron-withdrawing effect, which strongly stabilizes the transition state leading to the Meisenheimer complex. wikipedia.org Since the formation of this complex is the slow step, the factors that stabilize it have the greatest influence on the reaction rate. The order of leaving group ability in SNAr is typically F > Cl > Br > I, the reverse of that seen in SN2 reactions. wikipedia.org
In the case of this compound, a nucleophile could potentially substitute one of the fluorine atoms. The regioselectivity of the attack would be determined by the relative activation at each fluorinated carbon, influenced by the positions of the other substituents. The fluorine at C-4, being para to the nitro group, and the fluorine at C-6, ortho to the nitro group, are expected to be the most likely sites for substitution.
Table 1: Regioselectivity in SNAr Reactions of Fluoronitroaromatic Compounds This table presents hypothetical data for illustrative purposes, based on established principles of SNAr reactivity, as specific experimental data for this compound is not readily available.
| Site of Nucleophilic Attack | Activating Groups (Ortho/Para) | Predicted Relative Reactivity |
|---|---|---|
| C-4 (para-F) | NO₂ group (para) | High |
| C-6 (ortho-F) | NO₂ group (ortho) | High |
| C-3 (meta-F) | NO₂ group (meta) | Low |
The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of its substituents.
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. With three fluorine atoms, this effect significantly reduces the electron density of the entire aromatic ring, making it highly electrophilic. The nitro group also contributes a strong -I effect.
Resonance Effect (-M/+M): The nitro group is a potent electron-withdrawing group via resonance (or mesomerism, -M effect). It can delocalize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho or para positions. youtube.com This stabilization is a crucial factor in activating the ring for SNAr. Fluorine atoms, conversely, have a weak electron-donating resonance effect (+M) due to their lone pairs. However, for halogens, the inductive effect is overwhelmingly dominant over the resonance effect in influencing reactivity. researchgate.net
The synergy of a powerful -M group (NO₂) and multiple strong -I substituents (F) makes the aromatic ring in this compound extremely electron-poor. This high degree of activation facilitates reactions with even weak nucleophiles under mild conditions, a hallmark of polyfluoronitroaromatic chemistry.
Computational and Theoretical Studies on Reaction Mechanisms
Due to the often complex and rapid nature of reactions involving highly activated aromatic systems, computational and theoretical studies are invaluable tools for elucidating detailed reaction mechanisms.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the reaction pathways of SNAr processes. researchgate.net These calculations allow for the precise determination of the geometries and energies of reactants, intermediates, transition states, and products. nih.gov
For a molecule like this compound, DFT calculations could be employed to:
Model the Meisenheimer Complex: Determine the structure and stability of the intermediate formed upon nucleophilic attack at each of the three fluorine-bearing carbon atoms (C-3, C-4, and C-6).
Calculate Activation Energies: Compute the energy barriers (ΔG‡) for the formation of each possible Meisenheimer complex. The pathway with the lowest activation energy corresponds to the kinetically favored product, thus predicting the reaction's regioselectivity. researchgate.net
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution on the aromatic ring, confirming the electrophilic nature of the carbon atoms and the stabilizing effects of the substituents.
Table 2: Representative Data from a Hypothetical DFT Study on SNAr Reaction This table illustrates the type of theoretical data obtained from quantum chemical calculations to predict reaction outcomes. Values are conceptual.
| Reaction Pathway | Intermediate Structure | Calculated Activation Energy (ΔG‡, kcal/mol) | Calculated Reaction Energy (ΔG, kcal/mol) |
|---|---|---|---|
| Attack at C-4 | Meisenheimer complex (para-attack) | 15.2 | -10.5 |
| Attack at C-6 | Meisenheimer complex (ortho-attack) | 16.5 | -9.8 |
| Attack at C-3 | Meisenheimer complex (meta-attack) | 25.8 | -2.1 |
While quantum chemical calculations provide a static picture of a reaction profile, molecular dynamics (MD) simulations can offer insights into the dynamic aspects of the reaction, including the explicit role of solvent molecules. semanticscholar.org Ab initio MD simulations, which use quantum mechanical forces to calculate the motion of atoms, are particularly powerful for studying reaction mechanisms.
In the context of this compound reacting with a nucleophile, MD simulations could be used to:
Simulate Solvation Effects: Model how solvent molecules arrange around the reactants and the charged Meisenheimer intermediate. The stabilization of the intermediate by the solvent can significantly impact the reaction rate. mdpi.com
Explore Reaction Trajectories: Simulate the complete path from reactants to products, observing the bond-forming and bond-breaking events in real-time. This can help confirm the concerted or stepwise nature of the mechanism and identify any short-lived intermediates. researchgate.net
Map Free Energy Surfaces: Advanced techniques like metadynamics can be used in conjunction with MD to explore the free energy landscape of the reaction, providing a more complete picture of the reaction barriers and pathways in a condensed phase. semanticscholar.org
These computational approaches provide a molecular-level understanding that complements experimental studies, offering predictive power in designing new synthetic routes and understanding the fundamental principles of reactivity in complex organic molecules.
Advanced Research Directions and Applications of N 3,4,6 Trifluoro 2 Nitrophenyl Acetamide
Contributions to Medicinal Chemistry Research
The unique combination of electron-withdrawing groups and a reactive acetamide (B32628) moiety on a central phenyl ring makes N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide and its derivatives promising candidates for investigation in medicinal chemistry.
Investigations into Biological Activity Mechanisms of Related Acetamide Derivatives
While direct studies on the biological activity of this compound are not extensively documented, research into structurally related nitro- and fluoro-substituted phenylacetamides provides a foundation for understanding their potential mechanisms of action. For instance, studies on compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated antibacterial properties against pathogens such as Klebsiella pneumoniae. nih.govnih.govresearchgate.net The proposed mechanism for some acetamide derivatives involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins, leading to cell lysis. nih.govnih.gov
Furthermore, the presence of a nitroaromatic group can be a precursor to bioreductive activation in hypoxic environments, a strategy employed in the development of drugs targeting solid tumors. The reduction of the nitro group can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates that can induce cellular damage. mdpi.com The fluorine atoms on the phenyl ring can enhance the metabolic stability and lipophilicity of the molecule, potentially improving its pharmacokinetic profile and cellular uptake. The biological activities of various acetamide derivatives are summarized in the table below.
| Derivative | Biological Activity | Potential Mechanism of Action |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial against Klebsiella pneumoniae | Inhibition of penicillin-binding proteins |
| N-(2-hydroxy-5-nitrophenyl)acetamide | Phytotoxic | Reductive metabolization leading to reactive intermediates |
| Trifluoroacetylaniline compounds | Bactericidal against Bacillus subtilis | Not fully elucidated |
Utility as a Scaffold for Pharmacological Probe Development
The structure of this compound serves as a versatile scaffold for the development of pharmacological probes. Its functional groups offer multiple points for chemical modification, allowing for the attachment of reporter molecules such as fluorophores or biotin, or for linkage to larger biomolecules. The trifluorinated nitrophenyl ring can act as a reactive handle for nucleophilic aromatic substitution reactions, enabling the introduction of a variety of functional groups.
The development of fluorescent probes is a significant area of application. For instance, a pyrone-fused tricyclic scaffold has been utilized to create a ratiometric fluorescent probe for the detection of Al³⁺ ions. nih.gov Similarly, a C-glycosyl scaffold has been employed in the design of dual fluorescent and [¹⁸F]fluorinated probes for bimodal imaging. mdpi.com The this compound core could be similarly functionalized to create probes for specific biological targets, where the inherent spectroscopic properties of the nitrophenyl group could be modulated upon binding.
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies would systematically explore how modifications to its structure affect its biological activity. Key areas for modification would include:
The Acetamide Group: Alterations to the acetyl group, such as replacing it with other acyl groups or introducing substituents, could influence binding affinity and metabolic stability.
The Phenyl Ring Substituents: The number and position of the fluorine atoms could be varied to fine-tune the electronic properties and lipophilicity of the molecule. The nitro group could be replaced with other electron-withdrawing groups to modulate its reactivity and potential for bioreductive activation.
Introduction of Additional Functional Groups: The addition of other functional groups to the phenyl ring could introduce new interaction points with biological targets.
For example, SAR studies on thieno-pyrimidine derivatives have identified key structural features for their inhibitory activity against triple-negative breast cancer. mdpi.com Similarly, studies on acetamide-sulfonamide scaffolds have elucidated the structural requirements for urease inhibition. mdpi.com A hypothetical SAR study on this compound derivatives could generate a matrix of compounds with varying substituents, which would then be screened for a specific biological activity. The results would provide valuable insights into the pharmacophore and guide the design of more potent and selective analogs.
Integration into Materials Science and Sensing Technologies
The electron-deficient nature of the nitroaromatic ring in this compound makes it a target for detection by advanced sensor materials. This has led to its integration into the development of sensing technologies, particularly those based on metal-organic frameworks and fluorescence quenching.
Application in Metal-Organic Framework (MOF) based Sensors for Nitroaromatics
Metal-organic frameworks (MOFs) are highly porous materials with large surface areas, making them ideal for use in chemical sensors. aip.org Luminescent MOFs (LMOFs) are particularly well-suited for the detection of nitroaromatic compounds. nih.govrsc.org The detection mechanism is typically based on the quenching of the MOF's fluorescence upon interaction with the nitroaromatic analyte. nih.govrsc.org
The electron-deficient nitro group of compounds like this compound can interact with the electron-rich linkers of the MOF, leading to an electron transfer from the excited state of the MOF to the nitroaromatic compound. aip.org This process provides a non-radiative decay pathway for the excited MOF, resulting in a decrease in its fluorescence intensity. The sensitivity and selectivity of the MOF sensor can be tuned by modifying the chemical nature of the organic linkers and the metal nodes. researchgate.net The interaction is often facilitated by a combination of hydrogen bonding and π-π stacking between the analyte and the MOF framework. rsc.org
Luminescence Quenching Mechanisms in Fluorophore-Based Detection Systems
The detection of nitroaromatic compounds through luminescence quenching is a well-established analytical technique. researchgate.netwestmont.edunih.gov The presence of the nitro group in this compound makes it an efficient quencher of fluorescence from various fluorophores. The primary mechanisms responsible for this quenching are photoinduced electron transfer (PET) and resonance energy transfer (RET).
In Photoinduced Electron Transfer (PET) , upon excitation of the fluorophore, an electron is transferred from the excited state of the fluorophore (donor) to the low-lying unoccupied molecular orbital (LUMO) of the nitroaromatic compound (acceptor). mdpi.com This process is energetically favorable due to the electron-withdrawing nature of the nitro group. The PET process provides a non-radiative pathway for the de-excitation of the fluorophore, leading to a reduction in fluorescence intensity. mdpi.com
Resonance Energy Transfer (RET) , also known as Förster resonance energy transfer (FRET), occurs when there is a significant spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the quencher. In this non-radiative process, energy is transferred from the excited fluorophore to the quencher molecule.
The efficiency of quenching is dependent on several factors, including the concentration of the quencher, the spectral properties of the fluorophore and quencher, and the distance between them. The Stern-Volmer equation is often used to describe the relationship between fluorescence quenching and the concentration of the quencher.
| Quenching Mechanism | Description | Key Requirements |
| Photoinduced Electron Transfer (PET) | Electron transfer from the excited fluorophore to the nitroaromatic compound. | Energetically favorable electron transfer; close proximity of donor and acceptor. |
| Resonance Energy Transfer (RET) | Non-radiative energy transfer from the excited fluorophore to the nitroaromatic compound. | Spectral overlap between donor emission and acceptor absorption; close proximity. |
Intermolecular Interactions in Sensor Selectivity (e.g., Hydrogen Bonding, π-π Interactions)
The selectivity of chemical sensors often hinges on the specific non-covalent interactions between the sensor molecule and the target analyte. In the case of this compound, its distinct structural features—a trifluorinated nitroaromatic ring and an acetamide group—provide multiple points for such interactions, making it a molecule of interest for the development of selective sensors, particularly for electron-deficient compounds or specific anions.
Hydrogen Bonding: The acetamide group (-NHC(O)CH₃) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). This allows for specific recognition of analytes that can participate in hydrogen bonding. For instance, the N-H proton can form a hydrogen bond with electron-rich species, while the carbonyl oxygen can interact with hydrogen bond donors. This dual capability is crucial for creating sensors with high selectivity. researchgate.netnih.gov In a sensor assembly, these hydrogen bonds can induce conformational changes or electronic perturbations that result in a detectable signal, such as a change in fluorescence or color. researchgate.netnih.govmdpi.com
π-π Interactions: The electron-deficient aromatic ring of this compound, a result of the electron-withdrawing nitro and fluorine substituents, makes it a prime candidate for π-π stacking interactions with electron-rich aromatic compounds. rsc.orgresearchgate.net This type of interaction is fundamental in the detection of many nitroaromatic explosives, where the electron-deficient analyte stacks with an electron-rich sensor molecule. rsc.org Conversely, a sensor incorporating the this compound moiety could selectively detect electron-rich aromatic pollutants through favorable π-π stacking, which can facilitate electron transfer and lead to luminescence quenching or other signaling mechanisms. rsc.orgnih.gov The combination of hydrogen bonding and π-π stacking can lead to a highly selective and sensitive sensor response, as these cooperative interactions provide a more specific binding pocket for the target analyte. rsc.org
Below is an interactive table summarizing the potential intermolecular interactions of this compound in sensor applications.
| Interaction Type | Functional Group Involved | Potential Analyte Type | Sensing Mechanism |
| Hydrogen Bond Donor | Acetamide (N-H) | Electron-rich species, Anions (e.g., F⁻, CN⁻) | Colorimetric/Fluorometric change |
| Hydrogen Bond Acceptor | Acetamide (C=O), Nitro (NO₂) | Hydrogen bond donors (e.g., phenols, alcohols) | Signal transduction via electronic perturbation |
| π-π Stacking | Trifluoro-nitrophenyl ring | Electron-rich aromatic compounds | Luminescence quenching, Electron transfer |
Environmental Remediation and Biodegradation Studies
Halogenated nitroaromatic compounds are a class of environmental pollutants known for their persistence and toxicity. cas.cnnih.gov Understanding their fate in the environment, including microbial degradation pathways and transformation products, is crucial for developing effective remediation strategies.
Exploration of Microbial Degradation Pathways for Halogenated Nitroaromatics
Microbial catabolism is a key process in the natural attenuation of many organic pollutants. cas.cn Bacteria and fungi have evolved diverse enzymatic pathways to break down complex aromatic compounds, including those containing nitro and halogen substituents. mdpi.comresearchgate.netresearchgate.net For a compound like this compound, degradation would likely involve initial enzymatic attacks targeting the nitro or acetamide groups.
Common microbial strategies for nitroaromatic degradation include:
Reduction of the nitro group: The most common initial step is the reduction of the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. researchgate.net This process makes the aromatic ring more susceptible to subsequent oxidative ring cleavage.
Oxidative denitration: Some microbes can remove the nitro group as nitrite, replacing it with a hydroxyl group. This is often catalyzed by monooxygenase or dioxygenase enzymes. cas.cn
Dehalogenation: The removal of fluorine atoms (dehalogenation) is a critical step. This can occur either aerobically or anaerobically, often after the reduction of the nitro group, which decreases the electron-withdrawing nature of the ring and facilitates nucleophilic attack. mdpi.com
Fungi, such as Caldariomyces fumago, have shown significant potential in degrading halogenated nitrophenols, demonstrating the ability to dehalogenate and reduce the toxicity of these compounds. mdpi.com Similarly, bacterial strains like Cupriavidus sp. have been identified to catabolize halogenated nitrophenols through specific gene clusters that encode for the necessary enzymes. cas.cn
Identification and Analysis of Environmental Transformation Products
The degradation of a parent compound leads to the formation of various transformation products (TPs), which may have different toxicity and mobility profiles. nih.govresearchgate.net Identifying these TPs is essential for a complete environmental risk assessment. nih.gov
For this compound, a hypothetical degradation pathway could yield the following intermediates:
N-(2-amino-3,4,6-trifluorophenyl)acetamide: Formed by the reduction of the nitro group.
3,4,6-Trifluoro-2-nitroaniline: Resulting from the hydrolysis of the acetamide group.
Fluorinated catechols or hydroquinones: Following denitration and dehalogenation steps, these intermediates would be susceptible to enzymatic ring cleavage, leading to mineralization. cas.cn
The table below outlines potential transformation products and the corresponding metabolic reactions.
| Transformation Product | Precursor Compound | Metabolic Reaction |
| N-(2-amino-3,4,6-trifluorophenyl)acetamide | This compound | Nitroreduction |
| 3,4,6-Trifluoro-2-nitroaniline | This compound | Amide hydrolysis |
| 3,4,6-Trifluoro-2-aminophenol | N-(2-amino-3,4,6-trifluorophenyl)acetamide | Deamination and hydroxylation |
| Fluorinated catechols | 3,4,6-Trifluoro-2-aminophenol | Oxidative dehalogenation/denitration |
Advanced Catalysis and Complex Molecule Synthesis
The unique combination of functional groups in this compound also makes it a potentially valuable substrate or intermediate in advanced organic synthesis.
Utilization as a Substrate in Novel Catalytic Transformations
The reactivity of the C-F and C-N bonds, as well as the aromatic ring itself, can be exploited in various catalytic transformations. For example, the fluorine atoms could be subject to nucleophilic aromatic substitution (SNAᵣ), particularly given the activation by the ortho-nitro group. This could allow for the introduction of a variety of nucleophiles to create more complex derivatives.
Furthermore, the nitro group can direct ortho-metalation, providing a handle for C-H activation and functionalization of the aromatic ring. Catalytic reduction of the nitro group is a well-established transformation that could be performed selectively in the presence of the other functional groups, leading to the corresponding aniline (B41778) derivative, a versatile building block in medicinal and materials chemistry.
Potential as an Intermediate in the Synthesis of Optically Active Compounds
Optically active amines and their derivatives are crucial building blocks in the pharmaceutical industry. This compound could serve as a precursor for the synthesis of chiral molecules. A potential synthetic route could involve:
Reduction of the nitro group to yield N-(2-amino-3,4,6-trifluorophenyl)acetamide.
Chiral resolution of this amine, perhaps after hydrolysis of the acetamide, using classical methods with chiral acids or through enzymatic resolution.
Asymmetric synthesis: The resulting chiral amine could then be used in the synthesis of more complex, optically active targets. For instance, it could be a key intermediate in the synthesis of chiral ligands for asymmetric catalysis or as a component of a biologically active molecule. The synthesis of optically active fluoroalkylated amines through methods like the cas.cnCurrent time information in Pittsburgh, PA, US.-proton shift reaction of optically active imines demonstrates the feasibility of creating chiral centers adjacent to fluorinated groups. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
